3-bromo-2-fluoro-4-methylaniline hydrochloride
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Overview
Description
3-bromo-2-fluoro-4-methylaniline hydrochloride is an organic compound with the molecular formula C7H8BrClFN. It is a derivative of aniline, featuring bromine, fluorine, and methyl substituents on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-fluoro-4-methylaniline hydrochloride typically involves the halogenation of 2-methylanilineThe reaction conditions often involve the use of halogenating agents such as bromine and fluorine sources under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The purification process typically includes recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-fluoro-4-methylaniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine substituents can participate in nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: The bromine substituent can be involved in cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Cross-Coupling Reactions: Catalysts such as palladium complexes and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine can yield substituted anilines, while cross-coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-bromo-2-fluoro-4-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-2-fluoro-4-methylaniline hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
5-bromo-4-fluoro-2-methylaniline: Similar structure but with different substitution pattern.
2-bromo-4-fluoro-N-methylaniline hydrochloride: Another derivative with a different substitution pattern.
Uniqueness
3-bromo-2-fluoro-4-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
2639436-65-8 |
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Molecular Formula |
C7H8BrClFN |
Molecular Weight |
240.50 g/mol |
IUPAC Name |
3-bromo-2-fluoro-4-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H7BrFN.ClH/c1-4-2-3-5(10)7(9)6(4)8;/h2-3H,10H2,1H3;1H |
InChI Key |
WBDJXQDFYRBJKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)F)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
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